molecular formula C18H24N2O B2377307 N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide CAS No. 2411227-73-9

N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide

Cat. No.: B2377307
CAS No.: 2411227-73-9
M. Wt: 284.403
InChI Key: KHGXTHRBTNWWFY-UHFFFAOYSA-N
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Description

N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond adjacent to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide typically involves the reaction of an appropriate piperidine derivative with a phenyl-substituted alkyne. The reaction conditions often include the use of a base to deprotonate the alkyne, facilitating its nucleophilic attack on the piperidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new polymers and other industrial materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triple bond and amide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenyl-3-piperidin-1-ylpropyl)but-2-ynamide
  • This compound derivatives
  • Other ynamides with similar structural features

Uniqueness

This compound is unique due to its specific combination of a phenyl group, piperidine moiety, and a but-2-ynamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-9-18(21)19-17(16-10-5-3-6-11-16)12-15-20-13-7-4-8-14-20/h3,5-6,10-11,17H,4,7-8,12-15H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGXTHRBTNWWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CCN1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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